5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride
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Overview
Description
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzenesulfonyl chloride moiety. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-Fluoro-2-methoxy-4-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives depending on the nucleophile used. The presence of the fluorine atom and methoxy group can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar structure but with different positioning of the fluorine and methyl groups.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring. This combination of functional groups can provide distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and various applications .
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLRJFNMNMVRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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